N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C13H9Cl3N2O and its molecular weight is 315.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact Assessment
The compound's structural components, namely chlorophenols, have been examined for their effects on aquatic environments. Research has highlighted that chlorophenols can exert moderate toxic effects on mammalian and aquatic life. These substances have been found to have variable persistence in the environment, primarily dependent on the presence of microflora capable of biodegrading these compounds. Interestingly, chlorophenols have a pronounced organoleptic effect, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).
Agricultural Applications
N,N-di,sec.butylaminobenzamides, similar in structure to N-(3-Amino-4-chlorophenyl)-2,4-dichlorobenzamide, and substituted with various groups, have been synthesized and evaluated for phytotoxicity. These compounds demonstrated effective phytotoxicity when absorbed through roots or foliage. It was observed that specific substitutions on the nucleus, particularly 3,5-dihalogenation, significantly influenced the phytotoxicity of these amides, highlighting their potential for selective herbicidal use in agriculture (Baruffini, Pagani, Caccialanza, Mazza, & Carmellino, 1978).
Analytical and Pharmacokinetic Studies
Advanced analytical techniques like Accelerator Mass Spectrometry (AMS) have been used to study compounds structurally similar to this compound. These studies primarily focus on understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion, of these compounds. For instance, AMS has been employed to analyze nanoCurie doses of specific farnesyl transferase inhibitors, providing insights into the minute concentrations of drug-related carbon-14 in plasma, urine, and feces (Garner et al., 2002).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2,4-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-7-1-3-9(11(16)5-7)13(19)18-8-2-4-10(15)12(17)6-8/h1-6H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKIEPJPBGMQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.